Zeteletinib hemiadipate

Description

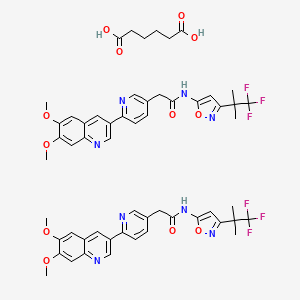

Structure

3D Structure of Parent

Properties

CAS No. |

2375837-06-0 |

|---|---|

Molecular Formula |

C56H56F6N8O12 |

Molecular Weight |

1147.1 g/mol |

IUPAC Name |

bis(2-[6-(6,7-dimethoxyquinolin-3-yl)-3-pyridinyl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide);hexanedioic acid |

InChI |

InChI=1S/2C25H23F3N4O4.C6H10O4/c2*1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16;7-5(8)3-1-2-4-6(9)10/h2*5-6,8-13H,7H2,1-4H3,(H,31,33);1-4H2,(H,7,8)(H,9,10) |

InChI Key |

KIKHVJAFGVCFGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.C(CCC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Zeteletinib Hemiadipate: A Deep Dive into its Mechanism of Action as a Selective RET Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib hemiadipate (formerly known as BOS-172738 or DS-5010) is an orally active, potent, and selective small-molecule inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, including fusions and activating point mutations, are oncogenic drivers in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] These genetic aberrations lead to constitutive activation of the RET kinase, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.[5] Zeteletinib was designed to offer a highly potent and selective therapeutic option for patients with RET-altered cancers, including those with resistance to multi-kinase inhibitors.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its core functions.

Core Mechanism of Action: Potent and Selective RET Kinase Inhibition

Zeteletinib exerts its anti-tumor activity by directly targeting and inhibiting the kinase activity of both wild-type and mutated forms of the RET protein.[2][5] It has demonstrated nanomolar potency against wild-type RET, the common oncogenic M918T mutation, and the V804M/L gatekeeper mutations, which can confer resistance to some multi-kinase inhibitors.[5][6] A key feature of zeteletinib is its high selectivity for RET over other kinases, particularly VEGFR2, with a reported selectivity of over 300-fold.[2][6] This selectivity is crucial for minimizing off-target toxicities often associated with less specific multi-kinase inhibitors.[3]

Biochemical and Cellular Potency

Preclinical studies have established the potent inhibitory activity of zeteletinib in various assays. Biochemical assays have shown that zeteletinib inhibits RET and platelet-derived growth factor receptor (PDGFR) alpha/beta by more than 80% at a concentration of 193 nM.[2] Furthermore, an expanded kinase profile of zeteletinib against over 450 kinases demonstrated exquisite potency for RET and its mutations, with Kd values ≤ 1 nM for wild-type RET, RET(M918T), RET(V804L), and RET(V804M).[7]

| Target | Assay Type | Metric | Value | Reference |

| RET (wild-type) | Kinase Assay | Kd | ≤ 1 nM | [7] |

| RET (M918T) | Kinase Assay | Kd | ≤ 1 nM | [7] |

| RET (V804L) | Kinase Assay | Kd | ≤ 1 nM | [7] |

| RET (V804M) | Kinase Assay | Kd | ≤ 1 nM | [7] |

| KDR (VEGFR2) | Kinase Assay | - | >300-fold selectivity vs. RET | [7] |

| NCO4-RET CRC Cells | Proliferation | IC50 | 0.5 µM | [7] |

| HUVEC Cells | Proliferation | IC50 | 2.9 µM | [7] |

Downstream Signaling Pathway Inhibition

Constitutive activation of RET in cancer cells leads to the persistent activation of downstream signaling pathways critical for tumor growth and survival, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[5][8] By inhibiting RET kinase activity, zeteletinib effectively blocks the phosphorylation of key signaling molecules in these cascades, leading to the suppression of pro-proliferative and anti-apoptotic signals.

In Vivo Anti-Tumor Efficacy

The potent in vitro activity of zeteletinib translates to significant anti-tumor efficacy in preclinical xenograft models of RET-driven cancers.

-

In a Ba/F3-RET subcutaneous tumor model, zeteletinib administered at 10 mg/kg twice daily induced tumor regression.[2]

-

In an LC2/ad NSCLC xenograft model, which harbors a RET-CCDC6 fusion, a 1 mg/kg thrice daily dose of zeteletinib also resulted in tumor regression.[2]

-

Zeteletinib has demonstrated potent and durable tumor regression at doses of 30 mg/kg in various patient-derived xenograft (PDX) models of RET-fusion cancers, including colorectal and NSCLC models.[7]

| Model Type | Cancer Type | RET Alteration | Dosing Regimen | Outcome | Reference |

| Allograft | - | RET fusion | 10 mg/kg BID | Tumor Regression | [2] |

| Xenograft | NSCLC | CCDC6-RET fusion | 1 mg/kg TID | Tumor Regression | [2] |

| PDX | Colorectal Cancer | CCDC6-RET fusion | 30 mg/kg | Tumor Regression | [7] |

| PDX | Colorectal Cancer | NCOA4-RET fusion | 30 mg/kg | Tumor Regression | [7] |

| PDX | Colorectal Cancer | CCDC6-RET (V804M) | 30 mg/kg | Tumor Regression | [7] |

| PDX | NSCLC | KIF5B-RET fusion | 30 mg/kg | Tumor Regression | [7] |

Mechanisms of Resistance

As with other targeted therapies, resistance to selective RET inhibitors can emerge. Mechanisms of resistance are broadly categorized as on-target (within the RET gene) or off-target (activation of bypass signaling pathways).

-

On-Target Resistance: While zeteletinib is effective against the V804 gatekeeper mutations, other mutations within the RET kinase domain, such as solvent front mutations (e.g., G810), can confer resistance to selective RET inhibitors.[4]

-

Off-Target Resistance: The activation of alternative signaling pathways can bypass the need for RET signaling. Amplification of genes such as MET and KRAS has been observed in patients who develop resistance to selective RET inhibitors, leading to the reactivation of the MAPK and/or PI3K/Akt pathways.[5]

Experimental Protocols

In Vitro Kinase Assay

To determine the inhibitory activity of zeteletinib against various kinases, a standard in vitro kinase assay can be performed. Recombinant kinase domains are incubated with a peptide substrate and ATP in a kinase reaction buffer. Zeteletinib at varying concentrations is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays. The IC50 value, representing the concentration of zeteletinib required to inhibit 50% of the kinase activity, is then calculated.

References

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Zeteletinib Hemiadipate: A Technical Guide to its Mechanism and Pathway of RET Kinase Inhibition

Abstract: The discovery of oncogenic driver mutations in the Rearranged during Transfection (RET) proto-oncogene has led to the development of highly specific targeted therapies. Zeteletinib (BOS-172738), an orally active and selective RET kinase inhibitor, has demonstrated significant antitumor activity in preclinical models and clinical trials. This technical guide provides an in-depth overview of the RET kinase inhibition pathway by Zeteletinib, summarizing key preclinical and clinical data, and detailing the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

The RET Kinase Signaling Pathway in Oncology

The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of the neural crest and kidneys.[1] In cancer, genomic alterations, including point mutations and chromosomal rearrangements, can lead to ligand-independent, constitutive activation of the RET kinase.[1] These alterations are oncogenic drivers in various cancers, most notably in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3]

Once constitutively activated, the RET kinase triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1] This aberrant signaling promotes unchecked cell proliferation, survival, and invasion, leading to tumor growth and metastasis.[1] The critical role of these alterations in tumorigenesis establishes the RET kinase as a key therapeutic target.

Zeteletinib Hemiadipate: A Selective RET Kinase Inhibitor

Zeteletinib (also known as BOS-172738 or DS-5010) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the RET kinase.[2][4] It was specifically designed to target wild-type RET, various RET fusions, and key activating and resistance mutations, including the V804M/L "gatekeeper" mutations which can confer resistance to some multi-kinase inhibitors.[2][5] A key feature of Zeteletinib is its high selectivity for RET over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is associated with off-target toxicities in less selective inhibitors.[1][2]

Mechanism of Action

Zeteletinib exerts its antineoplastic activity by selectively binding to the ATP-binding pocket of the RET kinase domain. This competitive inhibition prevents the phosphorylation of the kinase itself (autophosphorylation) and the subsequent activation of downstream signaling proteins. The blockade of these oncogenic signals results in the inhibition of proliferation and induction of apoptosis in tumor cells that are dependent on RET signaling.[4]

Preclinical Profile

The potency, selectivity, and antitumor activity of Zeteletinib have been extensively characterized in a range of preclinical studies.

Biochemical Potency and Selectivity

Zeteletinib demonstrates nanomolar potency against wild-type and mutated RET kinase in biochemical assays. Notably, it retains this high potency against gatekeeper mutations and shows excellent selectivity against VEGFR2 (KDR), a common off-target of multi-kinase inhibitors.[2][4]

| Target Kinase | Assay Type | Potency | Reference |

| RET (Wild-Type) | Kd | ≤ 1 nM | [6] |

| RET (V804L) | IC50 | Single-digit nM | [2] |

| RET (V804M) | Kd | ≤ 1 nM | [6] |

| RET (M918T) | Kd | ≤ 1 nM | [6] |

| VEGFR2 (KDR) | IC50 | > 1000 nM | [2] |

| PDGFRα/β | % Inhibition | > 80% at 193 nM | [4] |

Table 1: Biochemical Potency and Selectivity of Zeteletinib.

In Vivo Antitumor Activity

The efficacy of Zeteletinib was evaluated in mouse xenograft models using human cancer cells with defined RET alterations. The studies demonstrated significant, dose-dependent tumor regression.

| Model Type | RET Alteration | Dosing | Outcome | Reference |

| Ba/F3 Subcutaneous Xenograft | RET fusion | 10 mg/kg BID | Tumor Regression | [2] |

| NSCLC Xenograft (LC2/ad) | CCDC6-RET fusion | 1 mg/kg TID | Tumor Regression | [2] |

Table 2: In Vivo Antitumor Activity of Zeteletinib in Xenograft Models.

Clinical Efficacy and Safety

Zeteletinib was evaluated in a Phase 1, open-label, dose-escalation and expansion study (NCT03780517) in patients with advanced solid tumors harboring RET gene alterations.[7][8][9] The study established a favorable safety profile and demonstrated durable clinical activity.

Clinical Efficacy

The study reported meaningful response rates in heavily pretreated patients with RET fusion-positive NSCLC and RET-mutant MTC, including those with brain metastases.[7][10][11]

| Indication | Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Duration of Response (mDoR) | Reference |

| RET Fusion+ NSCLC | Pretreated | 28% | 59% | 10.17 months | [11] |

| RET-Mutant MTC | Pretreated | 30% | 74% | 19.15 months | [11] |

| Pancreatic Cancer | RET Fusion+ | 1 Partial Response | - | - | [7] |

Table 3: Summary of Clinical Efficacy from the Phase 1 Study (NCT03780517) as of Nov. 2023.

Safety and Tolerability

Zeteletinib was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) were primarily low-grade and manageable. Unlike many multi-kinase inhibitors, Zeteletinib was not associated with significant hypertension or hepatotoxicity.[6][7]

| Adverse Event (Any Grade) | Frequency | Reference |

| Creatine Phosphokinase (CPK) Increase | 54% | [6][7] |

| Dyspnea | 34% | [6][7] |

| Facial Edema | 25% | [6][7] |

| Aspartate Aminotransferase (AST) Elevation | 25% | [6][7] |

| Anemia | 25% | [6][7] |

| Neutropenia | 22% | [6][7] |

| Diarrhea | 22% | [6][7] |

Table 4: Most Common Treatment-Emergent Adverse Events (TEAEs) from the Phase 1 Study.

Key Experimental Methodologies

The characterization of RET kinase inhibitors like Zeteletinib relies on a cascade of standardized biochemical and cell-based assays. The following are representative protocols for these key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This assay quantifies the binding affinity of an inhibitor to the kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.

Protocol:

-

Reagent Preparation : Prepare a serial dilution of Zeteletinib in assay buffer. Prepare a solution containing the recombinant RET kinase enzyme and a Europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive tracer.

-

Assay Plate Setup : In a 384-well plate, add 5 µL of the Zeteletinib serial dilution or DMSO vehicle control.

-

Kinase/Antibody Addition : Add 5 µL of the RET kinase/antibody mixture to all wells.

-

Tracer Addition : Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

-

Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor™ acceptor).

-

Data Analysis : Calculate the emission ratio (665 nm / 615 nm). The displacement of the tracer by Zeteletinib leads to a decrease in FRET signal. Plot the emission ratio against the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (Ba/F3 Model)

This assay measures the ability of an inhibitor to suppress the proliferation of cells that are engineered to be dependent on oncogenic RET signaling for survival.

Protocol:

-

Cell Culture : Culture murine pro-B Ba/F3 cells stably transfected with a construct expressing a human RET fusion (e.g., CCDC6-RET). These cells are grown in IL-3-free medium, making their proliferation and survival dependent on RET kinase activity.

-

Cell Seeding : Seed the Ba/F3-CCDC6-RET cells into a 96-well cell culture plate at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment : Prepare a serial dilution of Zeteletinib in culture medium and add it to the wells. Include wells with vehicle (DMSO) as a negative control.

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Viability Measurement : Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP content as an indicator of viable cells).

-

Data Acquisition : After a brief incubation with the reagent, measure the luminescence on a plate reader.

-

Data Analysis : Normalize the luminescence signal to the vehicle control wells. Plot the percent viability against the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.

Conclusion

Zeteletinib is a highly potent and selective RET kinase inhibitor with a well-defined mechanism of action. Preclinical data confirm its nanomolar potency against clinically relevant RET alterations and its efficacy in in vivo models. The Phase 1 clinical trial (NCT03780517) has established its safety profile and demonstrated durable antitumor activity in patients with RET-driven cancers, including NSCLC and MTC. With its differentiated safety profile and broad activity against various RET alterations, Zeteletinib represents a significant therapeutic option for patients with these malignancies.

References

- 1. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zeteletinib adipate by Boston Pharmaceuticals for Medullary Thyroid Cancer: Likelihood of Approval [pharmaceutical-technology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. Clinical Trial: NCT03780517 - My Cancer Genome [mycancergenome.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. retpositive.org [retpositive.org]

- 11. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

Zeteletinib Hemiadipate in RET Fusion-Positive Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC tumors is driven by specific genomic alterations, leading to the development of targeted therapies. One such alteration is a rearrangement of the REarranged during Transfection (RET) proto-oncogene, which is present in approximately 1-2% of NSCLC cases.[1][2] These RET fusions lead to constitutive activation of the RET receptor tyrosine kinase, promoting oncogenic signaling.

Zeteletinib (formerly BOS-172738 or DS-5010) is an orally bioavailable, potent, and selective inhibitor of the RET kinase.[3][4][5] This technical guide provides a comprehensive overview of the current knowledge on Zeteletinib hemiadipate, focusing on its mechanism of action, preclinical evidence, and clinical development in the context of RET fusion-positive NSCLC.

Mechanism of Action

Zeteletinib is a highly selective inhibitor of the RET receptor tyrosine kinase.[3][4][5] It demonstrates nanomolar potency against wild-type RET, various RET fusions, and common activating mutations, including the V804M/L gatekeeper mutations that can confer resistance to other tyrosine kinase inhibitors.[4][5] Notably, Zeteletinib exhibits over 300-fold selectivity for RET compared to the vascular endothelial growth factor receptor 2 (VEGFR2), which is associated with a more favorable side effect profile compared to multi-kinase inhibitors.[4][5]

The RET Signaling Pathway in NSCLC

In normal physiology, the RET receptor is activated upon binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor-α (GFRα) co-receptor. This leads to RET dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation.[6][7][8][9]

In RET fusion-positive NSCLC, the N-terminal portion of a partner protein (most commonly KIF5B or CCDC6) is fused to the C-terminal intracellular kinase domain of RET.[6] This fusion results in a chimeric protein that dimerizes in a ligand-independent manner, leading to constitutive activation of the RET kinase domain and aberrant downstream signaling, driving tumorigenesis.[7]

Zeteletinib selectively binds to the ATP-binding pocket of the RET kinase domain, inhibiting its autophosphorylation and preventing the activation of downstream signaling pathways. This ultimately leads to the suppression of tumor cell growth and proliferation in RET-driven cancers.

Preclinical Evidence

Preclinical studies have demonstrated the potent and selective anti-tumor activity of Zeteletinib in various models of RET-altered cancers.

In Vitro Studies

In biochemical assays, Zeteletinib has shown single-digit nanomolar IC50 values against wild-type RET and the V804L gatekeeper mutant, even in the presence of high ATP concentrations.[5] In a panel of 106 kinases, Zeteletinib at 193 nM inhibited RET and platelet-derived growth factor receptor (PDGFR) alpha/beta by more than 80%, while its IC50 against KDR (VEGFR2) was greater than 1000 nM, highlighting its selectivity.[5]

In Vivo Studies

The anti-tumor efficacy of Zeteletinib has been confirmed in vivo using xenograft models. In a Ba/F3-RET subcutaneous tumor model, Zeteletinib administered at 10 mg/kg twice daily resulted in tumor regression.[4] Furthermore, in an LC2/ad NSCLC xenograft model harboring a CCDC6-RET fusion, Zeteletinib at a dose of 1 mg/kg three times a day also induced tumor regression.[4]

Clinical Studies

The primary clinical evidence for Zeteletinib in RET fusion-positive NSCLC comes from a Phase 1, first-in-human, open-label, dose-escalation and expansion study (NCT03780517).[10][11][12][13][14] This study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of Zeteletinib in patients with advanced solid tumors harboring RET alterations.

Study Design

The study consisted of a dose-escalation phase (Part A) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Part B) to further evaluate safety and efficacy in specific patient cohorts, including RET fusion-positive NSCLC.[10][11] Patients received oral doses of Zeteletinib ranging from 10 to 150 mg once daily.[12]

Efficacy in RET Fusion-Positive NSCLC

The results from the Phase 1 study demonstrated promising anti-tumor activity of Zeteletinib in patients with RET fusion-positive NSCLC. The key efficacy data are summarized in the table below.

| Efficacy Endpoint | RET Fusion-Positive NSCLC Cohort |

| Objective Response Rate (ORR) | 28% - 33%[10][12][13] |

| Disease Control Rate (DCR) | 59%[10][13] |

| Median Duration of Response (mDoR) | 10.17 months[10][11][13] |

Data as of the November 2023 data cutoff from the Phase 1 study (NCT03780517).[10][11][13]

Notably, responses were observed in patients with brain metastases, with one patient experiencing a 43% reduction in a brain lesion.[12]

Safety and Tolerability

Zeteletinib demonstrated a manageable safety profile in the Phase 1 study. The most common treatment-emergent adverse events (TEAEs) are listed in the table below.

| Treatment-Emergent Adverse Event (Any Grade) | Frequency |

| Blood Creatine Phosphokinase (CPK) Increased | 54%[10][12][15] |

| Dyspnea | 34%[10][12][15] |

| Facial Edema | 25%[12][15] |

| Aspartate Aminotransferase (AST) Elevation | 25%[12][15] |

| Anemia | 25%[10][12][15] |

| Neutropenia | 22%[12][15] |

| Diarrhea | 22%[12][15] |

| Fatigue | 21%[12][15] |

| Constipation | 20%[12][15] |

Data from the safety population (n=67) of the Phase 1 study (NCT03780517).[12][15]

Grade ≥3 TEAEs related to Zeteletinib occurred in 54% of patients, with the most common being increased blood creatine phosphokinase (25%), decreased neutrophil count (10%), and anemia (9%).[10][11][13] The MTD was not reached, and 75 mg once daily was the recommended dose for the dose-expansion part of the study.[10][11]

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, based on published literature, the key methodologies employed in the investigation of Zeteletinib can be summarized as follows.

In Vitro Kinase Assays

-

Objective: To determine the inhibitory activity and selectivity of Zeteletinib against a panel of kinases.

-

Methodology: Recombinant human kinases are incubated with a fluorescently labeled ATP substrate and varying concentrations of Zeteletinib. The kinase activity is measured by quantifying the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves. Selectivity is assessed by comparing the IC50 for RET to that of other kinases, such as VEGFR2.

Cell-Based Assays

-

Objective: To evaluate the effect of Zeteletinib on the viability and signaling of RET-driven cancer cell lines.

-

Methodology: NSCLC cell lines harboring specific RET fusions (e.g., CCDC6-RET) are cultured in the presence of increasing concentrations of Zeteletinib. Cell viability is assessed using assays such as MTT or CellTiter-Glo. Inhibition of RET signaling is evaluated by Western blotting to measure the phosphorylation levels of RET and downstream effectors like ERK and AKT.

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of Zeteletinib in animal models.

-

Methodology: Immunocompromised mice are subcutaneously implanted with human NSCLC cells engineered to express a RET fusion protein. Once tumors are established, mice are treated with vehicle control or Zeteletinib at various doses and schedules. Tumor volume is measured regularly to determine the anti-tumor effect. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target engagement).

Conclusion

This compound is a potent and selective next-generation RET inhibitor with a manageable safety profile and promising anti-tumor activity in patients with RET fusion-positive non-small cell lung cancer, including those with brain metastases. The findings from the Phase 1 clinical trial support its further development as a targeted therapy for this molecularly defined subset of NSCLC. Ongoing and future studies will be crucial to fully elucidate its efficacy and role in the evolving treatment landscape for RET-driven malignancies.

References

- 1. RET Inhibitors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RET Inhibitors in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. RET Fusion-Positive Non-small Cell Lung Cancer: The Evolving Treatment Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-small-cell lung cancer: how to manage RET-positive disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 10. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Non Small Cell Lung Cancer - BOS-172738 - RET mutation - LARVOL VERI [veri.larvol.com]

- 15. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

Zeteletinib Hemiadipate: A Deep Dive into its Efficacy Against RET Gatekeeper Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib hemiadipate (formerly BOS-172738) is an orally active and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, including fusions and point mutations, are oncogenic drivers in various cancers, notably non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). While first-generation multi-kinase inhibitors have shown some efficacy, their use is often limited by off-target toxicities. The development of selective RET inhibitors has marked a significant advancement in treating these malignancies. However, the emergence of resistance mutations, particularly at the gatekeeper residue (V804), poses a clinical challenge. This technical guide provides an in-depth analysis of zeteletinib's effect on RET gatekeeper mutations, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Mechanism of Action and Preclinical Efficacy

Zeteletinib demonstrates potent and selective inhibition of wild-type RET and various RET mutants, including the V804L/M gatekeeper mutations and the common M918T activating mutation. Preclinical data indicate that zeteletinib has a high selectivity for RET over other kinases, such as VEGFR2, which is often associated with the off-target effects of multi-kinase inhibitors.

Biochemical and Cellular Activity

Biochemical assays have demonstrated zeteletinib's potent inhibitory activity against wild-type and mutated RET kinase. In cellular assays, zeteletinib effectively suppresses the proliferation of cancer cell lines driven by RET fusions and mutations.

Table 1: In Vitro Inhibitory Activity of Zeteletinib against RET Kinase

| Target | Assay Type | Metric | Value | Reference(s) |

| Wild-type RET | Biochemical | Kd | ≤ 1 nM | |

| RET V804L | Biochemical | IC50 | Single-digit nM | |

| RET V804M | Biochemical | Kd | ≤ 1 nM | |

| RET M918T | Biochemical | Kd | ≤ 1 nM | |

| VEGFR2 | Biochemical | IC50 | >1000 nM | |

| PDGFRα/β | Biochemical | % Inhibition @ 193 nM | >80% |

In Vivo Antitumor Activity

Preclinical studies using xenograft models have demonstrated the in vivo efficacy of zeteletinib in tumors harboring RET alterations.

Table 2: In Vivo Antitumor Activity of Zeteletinib in Xenograft Models

| Model | Cell Line | RET Alteration | Treatment Regimen | Outcome | Reference(s) |

| Subcutaneous Xenograft | Ba/F3-RET | Not specified | 10 mg/kg, twice daily (bid) | Tumor regression | |

| NSCLC Xenograft | LC2/ad | CCDC6-RET fusion | 1 mg/kg, thrice daily (tid) | Tumor regression |

Experimental Protocols

Biochemical Kinase Assays

The inhibitory activity of zeteletinib against RET kinase is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay (General)

-

Reaction Setup: In a 384-well plate, combine the RET kinase enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test compound (zeteletinib) in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Initiation: Start the kinase reaction by adding ATP to a final concentration that is at or near the Km for the specific RET isoform.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assays

The effect of zeteletinib on the growth of RET-driven cancer cells is commonly assessed using proliferation assays, such as those employing Ba/F3 cells. Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. Transduction of these cells with an oncogenic driver, such as a RET fusion or mutant, can render them IL-3 independent, making their proliferation dependent on the activity of the introduced RET oncoprotein.

Protocol: Ba/F3 Cell Proliferation Assay (General)

-

Cell Culture: Culture Ba/F3 cells stably expressing the desired RET construct (e.g., KIF5B-RET V804M) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For IL-3 dependent parental cells, the medium is also supplemented with murine IL-3.

-

Assay Setup: Plate the Ba/F3-RET cells in 96-well plates in the absence of IL-3. Add serial dilutions of zeteletinib to the wells.

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and measure the resulting luminescence with a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the IC50 values by fitting the data to a dose-response curve.

In Vivo Xenograft Studies

The antitumor activity of zeteletinib in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol: Subcutaneous Xenograft Model (General)

-

Cell Preparation: Harvest cancer cells (e.g., Ba/F3-RET or LC2/ad) from culture during their exponential growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Tumor Implantation: Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to support tumor formation, and inject a defined number of cells (e.g., 1 x 10⁶ to 10 x 10⁶) subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer zeteletinib or a vehicle control orally at the specified dose and schedule.

-

Monitoring and Endpoint: Monitor tumor volume regularly using caliper measurements. Also, monitor the body weight and overall health of the animals. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the statistical significance of the differences in tumor growth between the treated and control groups.

Signaling Pathways and Logical Relationships

Figure 1: Simplified RET Signaling Pathway and Inhibition by Zeteletinib.

Clinical Activity

The clinical efficacy and safety of zeteletinib were evaluated in a Phase 1, multicenter, dose-escalation and -expansion study (NCT03780517) in patients with advanced solid tumors harboring RET alterations.

Patient Population and Response

The study enrolled patients with various RET-altered cancers, including NSCLC and MTC. The results demonstrated that zeteletinib has broad antitumor activity.

Table 3: Clinical Activity of Zeteletinib in RET-Altered Solid Tumors (NCT03780517)

| Tumor Type | Number of Patients | Objective Response Rate (ORR) | Reference(s) |

| All RET-altered tumors | 54 | 33% | |

| RET-fusion positive NSCLC | 30 | 33% | |

| RET-mutant MTC | 16 | 44% |

While specific data on the response of patients with RET V804M/L gatekeeper mutations in this trial are not detailed in the provided search results, the preclinical data strongly suggest that zeteletinib would be active in this patient population. The trial did include patients with V804M/L mutations, and the overall positive response rates in heavily pretreated populations are encouraging.

Conclusion

This compound is a potent and selective RET kinase inhibitor with demonstrated preclinical activity against wild-type RET, the common M918T activating mutation, and, critically, the V804M/L gatekeeper mutations that confer resistance to some other tyrosine kinase inhibitors. In vivo studies have shown its ability to induce tumor regression in RET-driven cancer models. Early clinical data from the NCT03780517 trial have shown promising antitumor activity in patients with various RET-altered solid tumors. Further investigation into the clinical efficacy of zeteletinib specifically in patients with RET gatekeeper mutations is warranted. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the activity of zeteletinib and other novel RET inhibitors.

Methodological & Application

Zeteletinib Hemiadipate: In Vitro Assay Protocols for Researchers

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeteletinib (also known as BOS-172738 and DS-5010) is a potent and selective, orally active inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2][3] It has demonstrated significant activity against wild-type RET, as well as various RET fusions and mutations, including the M918T, V804M, and V804L gatekeeper mutations.[1][4] This document provides detailed protocols for key in vitro assays to characterize the activity of Zeteletinib hemiadipate, including a biochemical kinase inhibition assay, a cell-based proliferation assay, and a Western blot analysis to investigate the downstream signaling effects.

Data Presentation

Table 1: Biochemical Potency of Zeteletinib Against RET Kinase

| Target | Assay Format | IC50 (nM) |

| Wild-type RET | Biochemical Kinase Assay | Single-digit nanomolar[1] |

| RET (V804L) | Biochemical Kinase Assay | Single-digit nanomolar[1] |

Table 2: In Vitro Cellular Activity of Zeteletinib

| Cell Line | Cancer Type | RET Alteration | Assay | IC50 (µM) |

| CR1520 | Colorectal Cancer | NCOA4-RET | Proliferation Assay | 0.5[4] |

| HUVEC | Normal Endothelial | - | Proliferation Assay | 2.9[4] |

Signaling Pathway Diagram

References

Zeteletinib Hemiadipate: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of Zeteletinib hemiadipate, a potent and selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.

Introduction

This compound is an orally bioavailable small molecule that selectively targets wild-type, fusion, and mutated forms of the RET proto-oncogene. Dysregulation of RET signaling through activating point mutations or chromosomal rearrangements is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and multiple endocrine neoplasia type 2 (MEN2). Zeteletinib has demonstrated potent anti-tumor activity by inhibiting the constitutive activation of the RET signaling pathway.

These protocols describe three key cell-based assays for characterizing the activity of this compound: a cellular RET phosphorylation assay, a cell proliferation and viability assay, and a Ba/F3 cell proliferation assay for assessing activity against RET fusions and mutations.

Data Summary

The following tables summarize the reported in vitro and cell-based activity of Zeteletinib (also known as BOS-172738).

| Target | Assay Type | Result |

| Wild-type RET | Biochemical | Kd ≤ 1 nM |

| RET (M918T) | Biochemical | Kd ≤ 1 nM |

| RET (V804L) | Biochemical | Kd ≤ 1 nM |

| RET (V804M) | Biochemical | Kd ≤ 1 nM |

| KDR (VEGFR2) | Biochemical | >300-fold selectivity over RET |

Table 1: Biochemical Activity of Zeteletinib against RET Kinase.

| Cell Line | Assay Type | IC50 |

| NCOA4-RET Human CRC Cell Line (CR1520) | Cell Proliferation | 0.5 µM |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Cell Proliferation | 2.9 µM |

Table 2: Cell-Based Proliferation IC50 Values for Zeteletinib.

Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates key tyrosine residues. This initiates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancer, RET fusions and mutations lead to ligand-independent, constitutive activation of these pathways. Zeteletinib acts by inhibiting this aberrant autophosphorylation.

Caption: RET Signaling Pathway and Inhibition by Zeteletinib.

Experimental Protocols

Cellular RET Phosphorylation Assay

This protocol describes how to measure the inhibition of RET autophosphorylation in a cellular context using an In-Cell Western™ assay.

Experimental Workflow:

Caption: Cellular RET Phosphorylation Assay Workflow.

Materials:

-

Cell Line: HEK293 cells engineered to express a constitutively active RET mutant (e.g., RET M918T) or a RET fusion protein.

-

Primary Antibodies:

-

Rabbit anti-phospho-RET (e.g., Tyr1062) antibody

-

Mouse anti-GAPDH antibody (for normalization)

-

-

Secondary Antibodies:

-

IRDye® 800CW Goat anti-Rabbit IgG

-

IRDye® 680RD Goat anti-Mouse IgG

-

-

Reagents:

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (3.7%, methanol-free)

-

Triton™ X-100

-

Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)

-

-

Equipment:

-

96-well black-walled imaging plates

-

CO₂ incubator

-

Infrared imaging system (e.g., LI-COR® Odyssey®)

-

Protocol:

-

Cell Seeding:

-

Culture HEK293-RET cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 2 x 10⁴ cells per well in a 96-well black-walled plate and incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the culture medium from the wells and add the Zeteletinib dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 2 hours at 37°C.

-

-

Fixation and Permeabilization:

-

Remove the treatment medium and wash the cells once with PBS.

-

Fix the cells by adding 100 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

-

Wash the cells three times with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-pRET and anti-GAPDH) in antibody dilution buffer (Blocking Buffer with 0.1% Tween-20).

-

Remove the blocking buffer and add 50 µL of the primary antibody solution to each well.

-

Incubate overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells four times with PBS containing 0.1% Tween-20.

-

Dilute the fluorescently labeled secondary antibodies in antibody dilution buffer. Protect from light.

-

Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

-

-

Signal Acquisition and Analysis:

-

Wash the cells four times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both pRET (800 nm channel) and GAPDH (700 nm channel).

-

Normalize the pRET signal to the GAPDH signal for each well.

-

Plot the normalized pRET signal against the Zeteletinib concentration and determine the IC50 value using a non-linear regression curve fit.

-

Cell Proliferation and Viability Assay

This protocol details a method to assess the effect of Zeteletinib on the proliferation and viability of cancer cells harboring RET alterations, such as the NCOA4-RET fusion-positive colorectal cancer cell line CR1520, using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Workflow:

Caption: Cell Proliferation and Viability Assay Workflow.

Materials:

-

Cell Line: NCOA4-RET fusion-positive colorectal cancer cell line (e.g., CR1520).

-

Reagents:

-

This compound

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

-

Equipment:

-

96-well opaque-walled plates

-

CO₂ incubator

-

Luminometer

-

Protocol:

-

Cell Seeding:

-

Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed 5,000 cells per well in 100 µL of medium into a 96-well opaque-walled plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of Zeteletinib to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each Zeteletinib concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the Zeteletinib concentration and determine the IC50 value using a non-linear regression curve fit.

-

Ba/F3 Cell Proliferation Assay

This assay is used to determine the inhibitory activity of Zeteletinib on the proliferation of Ba/F3 cells that have been engineered to be dependent on the signaling from a specific RET fusion or mutant for their survival and proliferation.

Experimental Workflow:

Caption: Ba/F3 Cell Proliferation Assay Workflow.

Materials:

-

Cell Line: Ba/F3 cells engineered to stably express a constitutively active RET fusion (e.g., CCDC6-RET) or mutant (e.g., RET V804M).

-

Reagents:

-

This compound

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Murine IL-3

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Equipment:

-

96-well plates

-

CO₂ incubator

-

Luminometer

-

Protocol:

-

Cell Culture:

-

Maintain the Ba/F3-RET cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 ng/mL of murine IL-3.

-

For the assay, wash the cells three times with IL-3-free medium to remove any residual IL-3.

-

-

Cell Seeding:

-

Resuspend the washed cells in IL-3-free medium.

-

Seed 1 x 10⁴ cells per well in 100 µL of IL-3-free medium into a 96-well plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in IL-3-free medium.

-

Add the desired concentrations of Zeteletinib to the wells. Include a vehicle control (0.1% DMSO) and a positive control (cells with IL-3) and a negative control (cells without IL-3 and without compound).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay and Data Analysis:

-

Assess cell viability using a suitable method, such as the CellTiter-Glo® assay as described in Protocol 2.

-

Measure the luminescence and calculate the percentage of inhibition of proliferation for each Zeteletinib concentration relative to the vehicle control (in the absence of IL-3).

-

Determine the IC50 value by plotting the percentage of inhibition against the Zeteletinib concentration and performing a non-linear regression analysis.

-

Application Notes and Protocols for Zeteletinib Hemiadipate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib, also known as BOS-172738, is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] As a key driver in various types of cancers, including non-small cell lung cancer and thyroid carcinomas, RET is a significant therapeutic target.[2][3] Zeteletinib hemiadipate, the salt form of the compound, is frequently used in preclinical research. These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring accurate and reproducible results.

Chemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Property | Value |

| Molecular Weight | 573.55 g/mol |

| Appearance | Crystalline solid |

| Storage of Solid | Store at -20°C for up to 2 years |

| Storage of DMSO Stock | Store at 4°C for up to 2 weeks or -80°C for up to 6 months |

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions for cell culture experiments. While precise quantitative values for solubility in various solvents are not widely published, the compound is known to be soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired working concentration.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 573.55 g/mol / 1000 For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.74 mg of this compound.

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the powder.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at 4°C for up to 2 weeks.

Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile tubes for dilution

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the culture medium and vortex or pipette gently to mix immediately. Do not add the medium to the concentrated stock.

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.

-

-

Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Stability in Cell Culture Medium

The stability of this compound in aqueous solutions like cell culture medium can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment to ensure consistent compound activity. Avoid storing the compound in culture medium for extended periods.

Mechanism of Action: RET Signaling Pathway Inhibition

Zeteletinib exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Upon binding of its ligands, such as glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and undergoes autophosphorylation, activating several downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2][4] Zeteletinib blocks this process, leading to the inhibition of these oncogenic signals.

Caption: Zeteletinib inhibits the RET signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro cell-based assay using this compound.

Caption: Workflow for in vitro cell-based assays.

Disclaimer: This application note is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.

References

Zeteletinib hemiadipate stock solution preparation and storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib, as zeteletinib hemiadipate, is a potent and selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] It demonstrates nanomolar potency against wild-type RET, as well as various RET mutations and fusions, including the V804M/L gatekeeper mutations and the M918T mutation, which are common in several types of cancer.[1][2] Zeteletinib exhibits over 300-fold selectivity for RET compared to VEGFR2.[1][2] In addition to RET, it has been shown to inhibit platelet-derived growth factor receptor (PDGFR) alpha and beta.[1] Dysregulation of the RET signaling pathway is a known driver in the development and progression of various cancers, making zeteletinib a valuable tool for research and potential therapeutic development.[1]

Physicochemical and Storage Information

A summary of the key quantitative data for this compound is provided in the table below.

| Property | Value |

| Synonyms | BOS-172738 hemiadipate, DS-5010 hemiadipate |

| Molecular Formula | C₂₅H₂₃F₃N₄O₄ · ½C₆H₁₀O₄ |

| Molecular Weight | 573.55 g/mol |

| CAS Number | 2375837-06-0 |

Signaling Pathway

Zeteletinib primarily targets the RET receptor tyrosine kinase. Upon binding of its ligand, glial cell line-derived neurotrophic factor (GDNF), RET dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation. In various cancers, RET can be constitutively activated through mutations or chromosomal rearrangements, leading to uncontrolled cell growth. Zeteletinib inhibits the kinase activity of RET, thereby blocking these downstream oncogenic signals.

Stock Solution Preparation and Storage

Solubility

Precise, publicly available quantitative solubility data for this compound in common laboratory solvents is limited. Based on information from suppliers of similar kinase inhibitors, it is anticipated to be soluble in dimethyl sulfoxide (DMSO). It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Recommended Storage Conditions

The following storage recommendations are based on supplier information.

| Form | Storage Temperature | Recommended Duration |

| Powder | -20°C | 2 years |

| In DMSO | 4°C | 2 weeks |

| In DMSO | -80°C | 6 months |

Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO. The actual amounts should be adjusted based on the required volume and concentration for your specific experiments.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Workflow Diagram:

Procedure:

-

Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.74 mg of the compound.

-

Calculation:

-

Molecular Weight (MW) = 573.55 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C * V * MW = 0.01 mol/L * 0.001 L * 573.55 g/mol = 0.0057355 g = 5.74 mg

-

-

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may aid in dissolution. Ensure the solution is clear before proceeding.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This will minimize contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, a stock solution can be stored at 4°C for up to 2 weeks.

Safety and Handling

This compound is a bioactive compound and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Recommended cell lines for Zeteletinib hemiadipate studies (e.g., KIF5B-RET, CCDC6-RET)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of Zeteletinib hemiadipate (also known as BOS-172738) on cancer cell lines harboring KIF5B-RET and CCDC6-RET gene fusions. The protocols outlined below are intended to serve as a starting point for researchers and may require optimization for specific experimental conditions and cell lines.

Recommended Cell Lines

The selection of an appropriate cell line is critical for the successful investigation of this compound's mechanism of action and efficacy. Based on available literature, the following cell lines are recommended for their endogenous expression of the target fusion proteins:

| Cell Line | Fusion Gene | Cancer Type | Key Characteristics |

| LC-2/ad | CCDC6-RET | Lung Adenocarcinoma | Well-characterized and commercially available. Known to be sensitive to RET inhibitors. |

| CUTO22 | KIF5B-RET | Lung Adenocarcinoma | Patient-derived cell line. Expresses the KIF5B-RET fusion protein. |

| CUTO32 | KIF5B-RET | Lung Adenocarcinoma | Patient-derived cell line. May exhibit differential sensitivity to RET inhibitors compared to other KIF5B-RET lines. |

Overview of this compound

This compound is a potent and selective inhibitor of the RET receptor tyrosine kinase[1][2]. It has demonstrated nanomolar potency against wild-type RET and various RET fusions and mutations, including KIF5B-RET and CCDC6-RET[3]. Preclinical studies have shown its anti-tumor activity in xenograft models of RET fusion-positive cancers[1]. Zeteletinib is currently in clinical development for the treatment of RET-altered solid tumors[4][5].

Signaling Pathways

The KIF5B-RET and CCDC6-RET fusion proteins lead to constitutive activation of the RET kinase domain, driving oncogenic signaling through downstream pathways, primarily the RAS/MAPK and PI3K/AKT pathways[6][7]. Zeteletinib's mechanism of action involves the inhibition of RET autophosphorylation, thereby blocking these downstream signals and inducing anti-proliferative and apoptotic effects in cancer cells.

Experimental Protocols

Cell Culture

-

Media: Refer to the supplier's recommendations for the specific cell line (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours.

-

MTT/MTS Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis

This protocol is to assess the effect of this compound on the phosphorylation of RET and its downstream signaling proteins.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM) and a vehicle control for 2-4 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH can be used as a loading control.

Expected Results and Data Interpretation

-

Cell Viability Assay: this compound is expected to inhibit the proliferation of KIF5B-RET and CCDC6-RET positive cell lines in a dose-dependent manner. The IC50 values are anticipated to be in the low nanomolar range, reflecting the high potency of the inhibitor.

-

Western Blot Analysis: Treatment with this compound should lead to a significant reduction in the phosphorylation of RET at key tyrosine residues. Consequently, a decrease in the phosphorylation of downstream effectors such as ERK and AKT is expected, confirming the on-target activity of the compound.

Troubleshooting

-

High IC50 values: Ensure the potency and stability of the this compound stock solution. Optimize cell seeding density and incubation times.

-

Weak or no signal in Western Blot: Check the quality and concentration of antibodies. Ensure complete transfer of proteins to the membrane. Use fresh lysis buffer with inhibitors.

-

High background in Western Blot: Optimize blocking conditions (time and blocking agent). Increase the number and duration of washing steps.

These application notes and protocols provide a solid foundation for initiating studies with this compound. Careful experimental design and optimization will be key to obtaining robust and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zeteletinib Hemiadipate IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeteletinib, also known as BOS-172738, is a potent and selective second-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Dysregulation of RET signaling, through activating point mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][4][5] Zeteletinib has demonstrated significant activity against wild-type RET, common oncogenic mutants (e.g., M918T), and gatekeeper mutations (e.g., V804M/L) that confer resistance to earlier generation inhibitors.[1][3][6] Furthermore, it exhibits high selectivity for RET over other kinases, such as VEGFR2, suggesting a favorable therapeutic window.[3][7]

These application notes provide a summary of the in vitro anti-proliferative activity of Zeteletinib hemiadipate in various cancer cell lines and a detailed protocol for determining its half-maximal inhibitory concentration (IC50), a key metric for assessing drug potency.

Data Presentation: this compound IC50 Values

The following table summarizes the reported IC50 values for Zeteletinib (BOS-172738) in different cell lines. This data highlights the compound's potency and selectivity.

| Cell Line | Cancer Type | RET Alteration | IC50 (µM) | Noteworthy |

| CR1520 | Colorectal Cancer | NCOA4-RET fusion | 0.5 | Demonstrates activity in a RET-fusion driven colorectal cancer model.[1][3] |

| HUVEC | Normal Endothelial Cells | Wild-Type | 2.9 | Higher IC50 in a non-cancerous cell line indicates selectivity for cancer cells with RET alterations.[1][3] |

Biochemical Assay Data:

In addition to cell-based assays, biochemical assays have demonstrated the high potency of Zeteletinib against the isolated RET kinase and its mutants:

| Target | Assay Type | IC50 |

| Wild-Type RET | Biochemical | Single-digit nM[6][7] |

| RET (V804L gatekeeper mutant) | Biochemical | Single-digit nM[6][7] |

Furthermore, binding assays have determined the dissociation constant (Kd) of Zeteletinib for various RET forms, indicating strong and stable binding:

| Target | Assay Type | Kd |

| Wild-Type RET | Binding Assay | ≤ 1 nM[1][2] |

| RET (M918T mutant) | Binding Assay | ≤ 1 nM[1] |

| RET (V804L gatekeeper mutant) | Binding Assay | ≤ 1 nM[1] |

| RET (V804M gatekeeper mutant) | Binding Assay | ≤ 1 nM[1] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams were generated.

Experimental Protocols

A detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using the MTT assay is provided below.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., a cell line with a known RET alteration)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Culture and Seeding:

-

Maintain the cancer cell line in a T-75 flask with complete culture medium in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 5,000 - 10,000 cells/well) in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate the plate for 24 hours to allow cells to attach.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the Zeteletinib stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to use a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

-

After the 24-hour cell attachment period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color change.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

-

Conclusion

This compound is a highly potent and selective RET inhibitor with demonstrated anti-proliferative activity in cancer cells harboring RET alterations. The provided protocol offers a standardized method for determining the IC50 of this compound, which is essential for preclinical evaluation and further drug development. The data and methodologies presented here will be valuable for researchers and scientists working in the field of oncology and targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. BOS172738, a selective RET inhibitor, for the treatment of patients with RET-altered tumors including RET-fusion-positive non-small-cell lung cancer and RET-mutant medullary thyroid cancer: a phase I dose-escalation/expansion multicenter study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Precious Gene: The Application of RET-Altered Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zeteletinib (BOS-172738; DS-5010) | RET | 2216753-97-6 | Invivochem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Experimental Design with Zeteletinib Hemihadiapate